molecular formula C19H21NO3 B2693656 2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone CAS No. 920149-62-8

2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone

Cat. No.: B2693656
CAS No.: 920149-62-8
M. Wt: 311.381
InChI Key: XGMQWKHFJJZONQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a molecular structure combining an ethanone core with methoxyphenyl and phenylmorpholino substituents. This specific architecture suggests potential as a key intermediate or target in the exploration of novel bioactive molecules. Compounds with morpholine and aryl ketone motifs are frequently investigated for their interactions with central nervous system targets. For instance, research into related phenylmorpholine derivatives has focused on their activity as substrates or inhibitors at monoamine transporters (dopamine, norepinephrine, and serotonin transporters), which are relevant to the study of psychostimulants . Similarly, ethanone derivatives are widely utilized as precursors in fabricating various pharmaceuticals and pesticides, owing to their demonstrated antifungal, anticancer, and antioxidant properties in research settings . Researchers are exploring this compound's potential mechanism of action and specific research applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-17-9-7-15(8-10-17)13-19(21)20-11-12-23-18(14-20)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMQWKHFJJZONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form 4-methoxybenzophenone. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (Reported) Applications/Findings References
2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone C₁₉H₂₁NO₃ 311.38 4-Methoxyphenyl, 2-phenylmorpholino N/A Hypothesized as synthetic intermediate -
JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) C₂₂H₂₅NO₂ 335.44 4-Methoxyphenyl, 1-pentylindole Not specified Synthetic cannabinoid (controlled substance)
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone C₁₅H₁₄O₃ 242.27 4-Hydroxyphenyl, 4-methoxyphenyl 60% yield Intermediate in stereospecific synthesis
2-(4-Chlorophenyl)-2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone C₁₅H₁₂ClNO₃ 289.72 4-Chlorophenyl, hydroxyimino, 4-methoxyphenyl Not specified Potential precursor for heterocyclic compounds
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone C₁₅H₁₃FO₂ 260.26 4-Fluorophenyl, 4-methoxyphenyl Not specified Fluorine-enhanced binding affinity in drug design

Key Comparative Insights:

Structural Modifications and Bioactivity: JWH-201: The indole moiety in JWH-201 confers affinity for cannabinoid receptors, unlike the morpholino group in the target compound, which may prioritize interactions with kinases or enzymes . Hydroxy vs. Methoxy Groups: The hydroxylated analog (1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone) exhibits lower molecular weight and higher polarity, making it suitable for oxidation studies (e.g., catalytic oxidations involving hydroperoxides) .

Synthetic Accessibility: Compounds like 1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone are synthesized in moderate yields (60%) via straightforward alkylation or condensation reactions . Halogenated derivatives (e.g., 4-chlorophenyl or fluorophenyl) require specialized reagents (e.g., α-halogenated ketones) and may involve multi-step purification .

Thermal Stability: Fluorinated analogs (e.g., 2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanone) exhibit higher melting points (90–92°C) compared to non-fluorinated derivatives, attributed to stronger intermolecular interactions .

Applications: Medicinal Chemistry: Morpholino derivatives are explored as kinase inhibitors or protease modulators, whereas JWH-201 is restricted to cannabinoid receptor research due to regulatory controls . Material Science: Methoxyphenyl-ethanone derivatives serve as ligands in charge-transfer complexes or photoactive materials .

Biological Activity

2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol
  • IUPAC Name : 2-(4-methoxyphenyl)-1-(2-phenylmorpholino)ethanone

The compound features a morpholino group, which is known to enhance solubility and bioavailability, alongside a methoxy-substituted phenyl ring that may contribute to its biological effects.

Anticancer Activity

Recent studies indicate that 2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone exhibits promising anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)5.0Induction of apoptosis via caspase activation
A549 (Lung cancer)8.3Inhibition of cell proliferation
HeLa (Cervical cancer)6.5Disruption of mitochondrial function

These findings suggest that the compound may trigger apoptotic pathways and inhibit tumor growth by affecting cellular metabolism and signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed significant inhibitory effects against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses potential as an antimicrobial agent, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological activity of 2-(4-Methoxyphenyl)-1-(2-phenylmorpholino)ethanone can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G1/S checkpoint.
  • Antimicrobial Mechanism : It potentially disrupts bacterial membrane integrity or inhibits key enzymes involved in bacterial metabolism.

Case Studies

A notable study conducted on the efficacy of this compound involved a series of in vivo experiments using xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in treated tumors, corroborating the in vitro findings.

Another investigation focused on its antimicrobial properties, where it was tested against biofilms formed by Staphylococcus aureus. The compound demonstrated a remarkable ability to reduce biofilm formation, suggesting its potential utility in treating resistant bacterial infections.

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